REACTION_CXSMILES
|
[CH3:1]OS(OC)(=O)=O.[C:8]1(=[O:21])[C:20]2[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[NH:13][C:12]=2[CH2:11][CH2:10][NH:9]1.[OH-].[Na+]>CC(C)=O>[CH3:1][N:13]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=2[C:20]2[C:8](=[O:21])[NH:9][CH2:10][CH2:11][C:12]1=2 |f:2.3|
|
Name
|
|
Quantity
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2.28 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C1(NCCC=2NC=3C=CC=CC3C21)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ca. 50°
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
On cooling a solid
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
ADDITION
|
Details
|
Water (10 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo 45°
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C=3C=CC=CC13)C(NCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |